(4-fluorophenyl)(4-(3-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone
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Overview
Description
1-(4-FLUOROBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the piperazine ring: This involves the cyclization of a diamine with a dihaloalkane.
Introduction of the fluorobenzoyl group: This can be done through a nucleophilic substitution reaction using a fluorobenzoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzoyl)-4-(3-phenyl-1H-pyrazol-5-yl)piperazine
- 1-(4-Methylbenzoyl)-4-(3-phenyl-1H-pyrazol-5-yl)piperazine
- 1-(4-Nitrobenzoyl)-4-(3-phenyl-1H-pyrazol-5-yl)piperazine
Uniqueness
1-(4-FLUOROBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C20H19FN4O |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-(5-phenyl-1H-pyrazol-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H19FN4O/c21-17-8-6-16(7-9-17)20(26)25-12-10-24(11-13-25)19-14-18(22-23-19)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,23) |
InChI Key |
MWKBDFLUIHUXKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NNC(=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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